Cas no 956948-81-5 ((3R)-1-(3-aminopropyl)pyrrolidin-3-ol)

(3R)-1-(3-Aminopropyl)pyrrolidin-3-ol is a chiral pyrrolidine derivative featuring both an amino and a hydroxyl functional group, making it a versatile intermediate in organic synthesis and pharmaceutical applications. The (3R)-stereochemistry ensures high enantioselectivity, which is critical for the development of optically active compounds. Its aminopropyl side chain enhances reactivity in nucleophilic substitutions, while the hydroxyl group provides a site for further derivatization. This compound is particularly valuable in the synthesis of bioactive molecules, including receptor ligands and enzyme inhibitors, due to its structural rigidity and functional group compatibility. Its well-defined stereochemistry and bifunctional nature contribute to its utility in asymmetric synthesis and medicinal chemistry research.
(3R)-1-(3-aminopropyl)pyrrolidin-3-ol structure
956948-81-5 structure
Product Name:(3R)-1-(3-aminopropyl)pyrrolidin-3-ol
CAS No:956948-81-5
MF:C7H16N2O
MW:144.214741706848
CID:4667593
Update Time:2025-10-30

(3R)-1-(3-aminopropyl)pyrrolidin-3-ol Chemical and Physical Properties

Names and Identifiers

    • (3R)-1-(3-aminopropyl)pyrrolidin-3-ol
    • 3-Pyrrolidinol, 1-(3-aminopropyl)-, (3R)-
    • Inchi: 1S/C7H16N2O/c8-3-1-4-9-5-2-7(10)6-9/h7,10H,1-6,8H2/t7-/m1/s1
    • InChI Key: NDZINGHRTXRLEX-SSDOTTSWSA-N
    • SMILES: N1(CCCN)CC[C@@H](O)C1

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Additional information on (3R)-1-(3-aminopropyl)pyrrolidin-3-ol

Introduction to (3R)-1-(3-aminopropyl)pyrrolidin-3-ol (CAS No. 956948-81-5)

(3R)-1-(3-aminopropyl)pyrrolidin-3-ol, identified by its Chemical Abstracts Service (CAS) number 956948-81-5, is a significant compound in the field of pharmaceutical chemistry. This chiral pyrrolidine derivative has garnered attention due to its potential applications in drug development and medicinal chemistry. The compound's unique structural features, including its stereogenic center and amine functional group, make it a valuable scaffold for designing novel therapeutic agents.

The< strong>pyrrolidine ring is a common motif in biologically active molecules, often found in natural products and synthetic drugs. The presence of a stereocenter at the 3-position of the pyrrolidine ring enhances the compound's chiral nature, which is crucial for many pharmacological applications. The< strong>3-amino group provides a site for further chemical modification, allowing for the exploration of diverse molecular architectures.

In recent years, there has been a growing interest in the development of< strong>chiral drugs due to their improved efficacy and reduced side effects compared to their racemic counterparts. (3R)-1-(3-aminopropyl)pyrrolidin-3-ol exemplifies this trend, as its stereochemistry can be tailored to optimize pharmacokinetic and pharmacodynamic properties. Researchers have been exploring its potential as a building block for kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and other therapeutic targets.

One of the most exciting areas of research involving (3R)-1-(3-aminopropyl)pyrrolidin-3-ol is its application in< strong>neurodegenerative disease treatment. Studies have shown that pyrrolidine derivatives can interact with specific neurotransmitter receptors, offering potential benefits in conditions such as Alzheimer's disease and Parkinson's disease. The< strong>amine functionality allows for interactions with both central and peripheral nervous system receptors, making this compound a promising candidate for further investigation.

The synthesis of (3R)-1-(3-aminopropyl)pyrrolidin-3-ol involves multi-step organic transformations, often requiring precise control over reaction conditions to achieve high enantiomeric purity. Techniques such as asymmetric hydrogenation and chiral auxiliary-assisted synthesis are commonly employed to obtain the desired enantiomer. The efficiency and scalability of these synthetic routes are critical factors in determining the compound's viability for industrial applications.

Evaluation of (3R)-1-(3-aminopropyl)pyrrolidin-3-ol's pharmacological properties has been conducted through both in vitro and in vivo studies. In vitro assays have revealed interactions with various biological targets, including enzymes and receptors relevant to inflammation, pain modulation, and neuroprotection. In vivo studies have provided insights into its behavioral effects and potential therapeutic benefits. These findings support further exploration of the compound as a lead molecule for drug discovery.

The< strong>Molecular Modeling and computational studies have played a pivotal role in understanding the binding mode of (3R)-1-(3-aminopropyl)pyrrolidin-3-ol with its target proteins. These studies help in optimizing the compound's structure by predicting how different substituents might affect its binding affinity and selectivity. By leveraging computational tools, researchers can accelerate the drug discovery process and identify promising candidates for experimental validation.

The< strong-pharmaceutical industry has shown increasing interest in developing next-generation therapeutics based on chiral pyrrolidine derivatives like (3R)-1-(3-aminopropyl)pyrrolidin-3-ol. Its unique structural features make it an attractive scaffold for addressing unmet medical needs. As research continues to uncover new applications and improve synthetic methodologies, this compound is poised to play a significant role in future drug development efforts.

In conclusion, (3R)-1-(3-aminopropyl)pyrrolidin-3-ol (CAS No. 956948-81-5) represents a promising area of research in pharmaceutical chemistry. Its chiral nature, combined with its versatile functional groups, makes it a valuable candidate for developing novel therapeutic agents. With ongoing advancements in synthetic chemistry and pharmacological evaluation, this compound holds great potential for addressing various medical conditions.

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